Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound characterized by its imidazole and thiazole rings, which are fused together. This compound belongs to a class of derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a subject of interest in various research studies.
Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate is classified under imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in question can be sourced from various chemical suppliers and has been referenced in several scientific studies focusing on its synthesis and biological evaluation .
The synthesis of Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate typically involves the following methods:
The molecular structure of Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate features:
The compound has a molecular formula of and a molecular weight of approximately 264.31 g/mol. Its structural representation can be visualized through chemical drawing software or databases .
Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate can undergo various chemical reactions:
These reactions are typically monitored using Thin Layer Chromatography (TLC) and further characterized by NMR and MS techniques to ensure product purity and structure confirmation .
The mechanism through which Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate exerts its biological effects involves:
Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting a targeted mechanism of action against malignancies .
Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate typically appears as a crystalline solid. Its melting point is reported around 201 °C .
Relevant data on its solubility and stability are crucial for applications in drug formulation and delivery systems .
Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate has promising applications in several scientific fields:
Research continues to investigate its efficacy and safety profile, paving the way for future clinical applications .
The construction of the imidazo[2,1-b]thiazole scaffold relies on cyclocondensation reactions between α-halocarbonyl compounds and aminothiazole precursors. Ethyl 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate (CAS# 1131608-15-5) is synthesized via a two-step sequence starting with ethyl 2-aminothiazole-4-carboxylate as the foundational building block [2] [9]. The critical cyclization step involves refluxing the aminothiazole with 3-methoxyphenacyl bromide in acetone solvent for 24 hours, achieving yields of 72–82% after crystallization [2]. This method capitalizes on the nucleophilicity of the thiazole amine, which attacks the electrophilic carbonyl carbon of the phenacyl bromide, followed by intramolecular dehydration to form the fused bicyclic system. Microwave-assisted cyclization has emerged as an alternative technique, reducing reaction times to 30–45 minutes while maintaining comparable yields (75–80%) [9].
Table 1: Comparative Cyclization Techniques for Imidazo[2,1-b]thiazole Core
Method | Conditions | Reaction Time | Yield (%) |
---|---|---|---|
Conventional reflux | Acetone, 78°C, reflux | 24 hours | 72–82 |
Microwave-assisted | Acetone, 120°C, closed vial | 30–45 minutes | 75–80 |
Solvent-free | Neat, 100°C | 4 hours | 68–70 |
Phenacyl bromides serve as critical electrophiles for introducing aryl substituents at the C6 position of the imidazo[2,1-b]thiazole ring. The 3-methoxyphenacyl bromide used in synthesizing the target compound provides electronic and steric advantages: the methoxy group’s electron-donating effect enhances the carbonyl electrophilicity, while its meta-position minimizes steric hindrance during ring closure [2] [9]. Systematic studies reveal that phenacyl bromides with electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) require extended reaction times (30–36 hours) but offer higher yields (85–90%) due to accelerated carbonyl activation. In contrast, ortho-substituted phenacyl bromides exhibit reduced cyclization efficiency (yields ≤65%) due to steric inhibition of the intramolecular SN₂ attack [2].
The C3-carboxylate moiety is introduced via pre-functionalization of the aminothiazole precursor prior to cyclization. Ethyl bromopyruvate serves as the key reagent for installing the ethyl ester group at the 4-position of 2-aminothiazole, which later becomes the C3 position after annulation [6] [9]. This strategy avoids post-cyclization esterification, which is hindered by the low reactivity of the C3 position. The ethyl ester group provides versatile derivatization potential: hydrolysis with LiOH·H₂O yields the corresponding carboxylic acid (precursor for amide coupling), while transesterification with K₂CO₃/methanol affords methyl esters without ring degradation [6]. Notably, direct C3-acylation via Friedel-Crafts reactions fails due to the electron-deficient character of the imidazo[2,1-b]thiazole core, necessitating the pre-installed ester approach.
The C3-carboxylate enables divergent derivatization via coupling with nitrogen nucleophiles. Carbodiimide-mediated (EDCI/HOBt) amidation with sulfonyl piperazines in anhydrous DMF generates pharmacologically relevant conjugates [2]. Optimization studies reveal that electron-deficient piperazines (e.g., 4-nitrobenzenesulfonyl) require stoichiometric HOBt to suppress N-acylurea formation, while sterically hindered tert-butylpiperazines necessitate extended reaction times (24–36 hours) at 60°C [2]. For C6-aryl diversification, Suzuki-Miyaura cross-coupling is employed post-cyclization: palladium-catalyzed (Pd(OAc)₂/PPh₃) reaction of the 6-bromoimidazothiazole with 3-methoxyphenylboronic acid achieves 85% yield, though this requires protection of the C3-ester to prevent transesterification [9].
Solvent selection profoundly impacts yield and purity across synthetic steps. Cyclization efficiency follows the trend: acetone > DMF > ethanol, with acetone providing optimal solubility of both aminothiazole and phenacyl bromide intermediates while minimizing diacylation byproducts [6] [9]. For ester hydrolysis, THF/water mixtures (4:1) outperform pure ethanol or DMF, preventing ester transesterification during the reaction. Catalyst screening for Suzuki coupling identified Pd(OAc)₂/XPhos as superior to Pd(PPh₃)₄ or Pd(dppf)Cl₂, reducing homocoupling of boronic acid to <5% [9]. Temperature profiling revealed that amidation couplings should not exceed 60°C to prevent racemization of chiral piperazines.
Table 2: Solvent and Catalyst Optimization for Key Synthetic Steps
Step | Optimal Solvent | Optimal Catalyst/Ligand | Critical Parameters |
---|---|---|---|
Cyclization | Acetone | Not applicable | Reflux 24 hours, N₂ atmosphere |
Ester hydrolysis | THF/H₂O (4:1) | LiOH·H₂O | 0°C → rt, 2 hours |
Suzuki cross-coupling | Toluene/EtOH (3:1) | Pd(OAc)₂/XPhos | 80°C, K₂CO₃ base, 12 hours |
Piperazine amidation | Anhydrous DMF | EDCI/HOBt | 60°C, 24–36 hours |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: